REACTION_CXSMILES
|
[CH:1]([O:3]C1C=CN=CC=1)=[O:2].[C]=O.[NH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>C(=O)(O)[O-].[Ni+2].C(=O)(O)[O-].I([O-])(=O)=O.[Mg+2].I([O-])(=O)=O>[N:12]1[CH:17]=[CH:16][C:15]([C:1]([OH:3])=[O:2])=[CH:14][CH:13]=1 |f:3.4.5,6.7.8,^3:9|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-pyridyl formate
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(=O)OC1=CC=NC=C1
|
Name
|
formic acid ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C([O-])(O)=O.[Ni+2].C([O-])(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
I(=O)(=O)[O-].[Mg+2].I(=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After termination of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the autoclave is cooled
|
Type
|
DISTILLATION
|
Details
|
The unreacted 4-pyridyl formate is distilled off
|
Type
|
DISTILLATION
|
Details
|
Further distillation of the remaining liquor
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([O:3]C1C=CN=CC=1)=[O:2].[C]=O.[NH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>C(=O)(O)[O-].[Ni+2].C(=O)(O)[O-].I([O-])(=O)=O.[Mg+2].I([O-])(=O)=O>[N:12]1[CH:17]=[CH:16][C:15]([C:1]([OH:3])=[O:2])=[CH:14][CH:13]=1 |f:3.4.5,6.7.8,^3:9|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-pyridyl formate
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(=O)OC1=CC=NC=C1
|
Name
|
formic acid ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C([O-])(O)=O.[Ni+2].C([O-])(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
I(=O)(=O)[O-].[Mg+2].I(=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After termination of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the autoclave is cooled
|
Type
|
DISTILLATION
|
Details
|
The unreacted 4-pyridyl formate is distilled off
|
Type
|
DISTILLATION
|
Details
|
Further distillation of the remaining liquor
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |